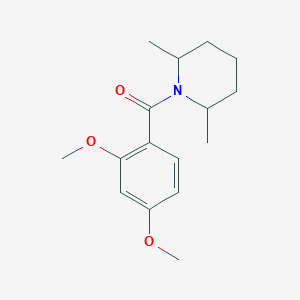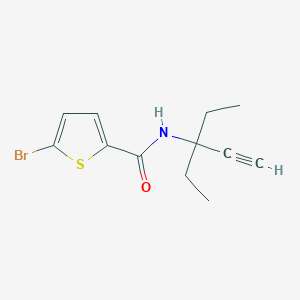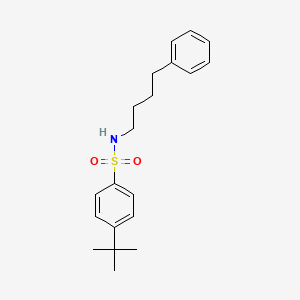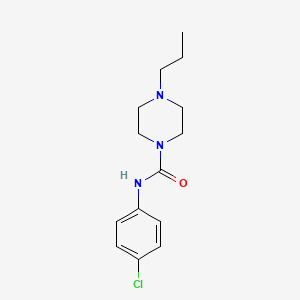![molecular formula C13H11ClN4O2S2 B10969284 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a thiophene ring, and a chlorobenzyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene ring.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or thiophene rings.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiophene ring may also play a role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]benzamide: This compound shares the chlorobenzyl group and has similar biological activities.
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline: Another compound with a triazole ring and chlorobenzyl group, used in similar research applications.
Uniqueness
N-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to the presence of both the triazole and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClN4O2S2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H11ClN4O2S2/c14-11-5-2-1-4-10(11)8-18-9-15-13(16-18)17-22(19,20)12-6-3-7-21-12/h1-7,9H,8H2,(H,16,17) |
InChI Key |
ZYIPWMKUGZTNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969205.png)
![4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10969210.png)
![7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
![N-(3-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10969243.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10969248.png)

![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
![1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10969266.png)
![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)


![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
